(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione
Overview
Description
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation using a propyl halide in the presence of a strong base.
Attachment of the Chlorophenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and methoxyphenyl derivatives are reacted with the thiazolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar therapeutic applications.
Uniqueness
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of the chlorophenyl and methoxyphenyl groups, which may confer distinct biological activities and pharmacological properties compared to other thiazolidinedione derivatives.
Properties
IUPAC Name |
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-2-11-22-19(23)18(26-20(22)24)12-14-7-9-16(10-8-14)25-13-15-5-3-4-6-17(15)21/h3-10,12H,2,11,13H2,1H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYYJXDETAJDSC-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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